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molecular formula C9H7BrN2 B1393287 2-(3-bromophenyl)-1H-imidazole CAS No. 937013-66-6

2-(3-bromophenyl)-1H-imidazole

Cat. No. B1393287
M. Wt: 223.07 g/mol
InChI Key: NVNCBJALMQWYAO-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A solution of N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide (2.85 g; 9.04 mmol; Step 2 above) in HCO2H (15 mL) was heated at 80° C. for 1 h and concentrated in vacuo (2×PhMe chase). The residue was purified by flash chromatography (MeOH/NH4OH/CH2Cl2), affording the title compound as a light pink solid. LC/MS (method A) tR 1.19 min, m/z 223, 225 (M+H, Br isotopes).
Name
N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=[NH:8])C>C(O)=O>[Br:15][C:11]1[CH:10]=[C:9]([C:7]2[NH:8][CH:4]=[CH:5][N:6]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide
Quantity
2.85 g
Type
reactant
Smiles
C(C)OC(CNC(=N)C1=CC(=CC=C1)Br)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (2×PhMe chase)
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (MeOH/NH4OH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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